
5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four 3-nitrophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin typically involves the condensation of pyrrole with 3-nitrobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired porphyrin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions: 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro groups on the phenyl rings, which can act as electron-withdrawing groups and affect the reactivity of the porphyrin core .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles, such as amines or thiols, which can replace the nitro groups on the phenyl rings.
Major Products: The major products formed from these reactions include oxo-porphyrins, amino-porphyrins, and various substituted porphyrin derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry: In chemistry, 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. Its unique structure allows for the exploration of various chemical modifications and functionalizations .
Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment that uses light-activated compounds to selectively destroy cancer cells .
Medicine: The compound’s ability to generate reactive oxygen species upon light activation makes it a promising candidate for the treatment of certain types of cancer. Additionally, its derivatives are being investigated for their potential as antimicrobial agents .
Industry: In industrial applications, this compound is used in the development of sensors and catalysts. Its unique electronic properties make it suitable for use in various catalytic processes and as a component in sensor devices .
作用機序
The mechanism of action of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is primarily based on its ability to absorb light and generate reactive oxygen species (ROS). Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen and other ROS. These reactive species can cause damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the selective destruction of cancer cells is achieved through light activation .
類似化合物との比較
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyl groups instead of nitro groups, which can influence its solubility and reactivity.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: The presence of methoxy groups can affect the electronic properties and stability of the porphyrin compound.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin: This cationic porphyrin is used in various catalytic and therapeutic applications due to its unique electronic properties.
Uniqueness: The presence of nitro groups in 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin imparts unique electronic and chemical properties to the compound. These nitro groups act as electron-withdrawing groups, making the compound more reactive in certain chemical reactions. Additionally, the nitro groups can be easily modified to introduce other functional groups, enhancing the versatility of the compound for various applications .
特性
分子式 |
C44H26N8O8 |
|---|---|
分子量 |
794.7 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(3-nitrophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26N8O8/c53-49(54)29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(22-26)50(55)56)37-17-19-39(47-37)44(28-8-4-12-32(24-28)52(59)60)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(23-27)51(57)58/h1-24,45,48H |
InChIキー |
LVMPLPBPHFPSEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)[N+](=O)[O-])C8=CC(=CC=C8)[N+](=O)[O-])C=C4)C9=CC(=CC=C9)[N+](=O)[O-])N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


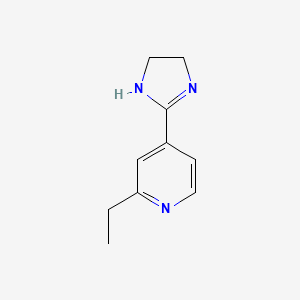
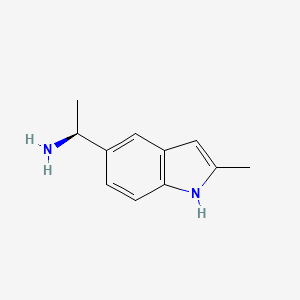
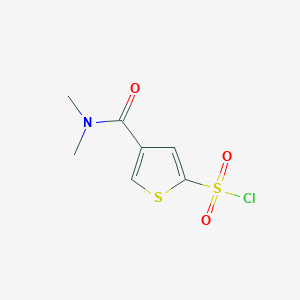
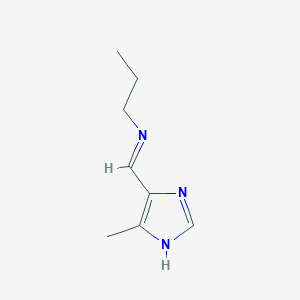
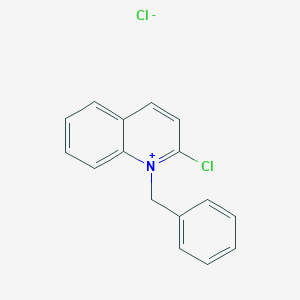
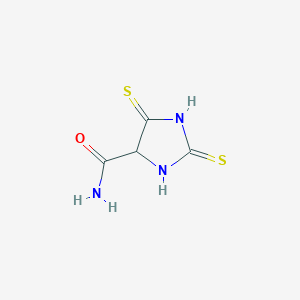
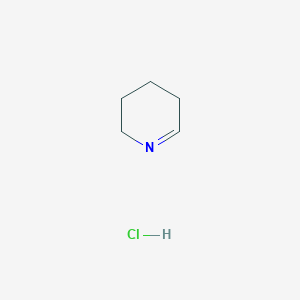

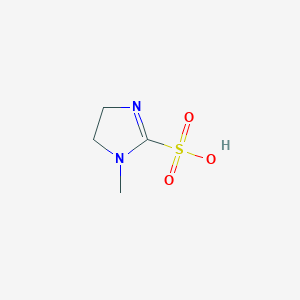
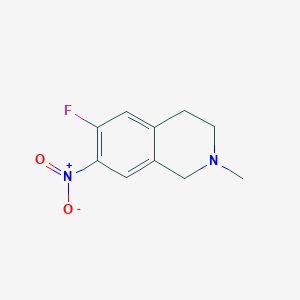
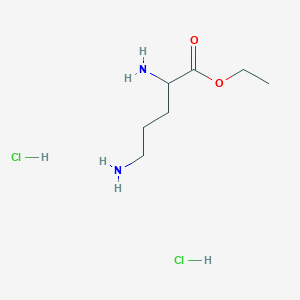
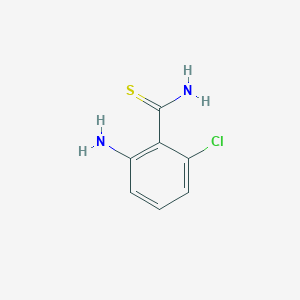
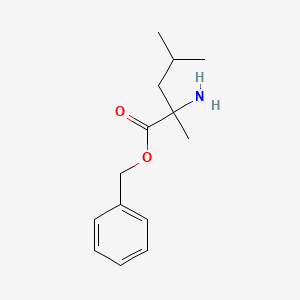
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)
